molecular formula C17H15N5O5S2 B463901 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide CAS No. 312914-40-2

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide

Cat. No.: B463901
CAS No.: 312914-40-2
M. Wt: 433.5g/mol
InChI Key: JNSYJYGIAYLTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide features a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked via a sulfonamide bridge to a phenyl ring. This phenyl ring is further substituted with a 2-nitrobenzamide group.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S2/c1-2-15-19-20-17(28-15)21-29(26,27)12-9-7-11(8-10-12)18-16(23)13-5-3-4-6-14(13)22(24)25/h3-10H,2H2,1H3,(H,18,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSYJYGIAYLTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Polyphosphoric Acid and Sulfuric Acid

A mixture of polyphosphoric acid (PPA) and concentrated sulfuric acid (3:1 ratio) facilitates the cyclization of 4-ethylthiosemicarbazide at 120–140°C for 4–6 hours. This produces 5-ethyl-1,3,4-thiadiazol-2-amine in yields exceeding 75%. The reaction mechanism involves protonation of the thioamide group, followed by nucleophilic attack and elimination of water.

Alternative Dehydrating Agents

Methanesulfonic acid (1.5 equivalents) at 100°C for 3 hours achieves comparable yields (78–82%) with reduced side-product formation. This method is preferred for scalability due to easier purification.

Sulfonylation of the Thiadiazolamine

The sulfonamide group is introduced via reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with a sulfonyl chloride derivative.

Synthesis of 4-Aminobenzenesulfonyl Chloride

4-Aminobenzenesulfonyl chloride is prepared via diazotization of 4-nitroaniline followed by a Meerwein reaction with sulfur dioxide and copper(I) chloride in hydrochloric acid. The diazonium salt intermediate reacts with SO₂ to form the sulfonyl chloride, which is isolated by distillation (yield: 65–70%).

Coupling Reaction Conditions

The thiadiazolamine (1.0 equiv) is reacted with 4-aminobenzenesulfonyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. The product, 4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}aniline, is precipitated by adding ice-cwater and recrystallized from ethanol (yield: 68–72%).

Nitration of the Benzenesulfonamide Moiety

The final nitro group is introduced via electrophilic aromatic substitution.

Nitration with Mixed Acid

The intermediate 4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}aniline is dissolved in concentrated sulfuric acid at 0°C. A mixture of nitric acid (90%) and sulfuric acid (fuming) is added dropwise, maintaining the temperature below 5°C. After stirring for 3 hours, the mixture is poured onto ice, and the precipitated product is filtered and washed with cold water. The crude material is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide (yield: 55–60%).

Regioselectivity and Byproduct Control

The nitration predominantly occurs at the para position relative to the sulfonamide group due to steric hindrance from the thiadiazole ring. Impurities such as the ortho-nitro isomer (<5%) are removed during recrystallization.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks include ν(N–H) at 3320 cm⁻¹ (sulfonamide), ν(C=N) at 1610 cm⁻¹ (thiadiazole), and ν(NO₂) at 1520 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.25–8.10 (m, 4H, aromatic), 2.75 (q, 2H, CH₂CH₃), 1.30 (t, 3H, CH₃).

Purity Assessment

Thin-layer chromatography (TLC) on silica gel GF₂₅₄ plates using chloroform/methanol (9:1) reveals a single spot (Rf = 0.62). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows ≥98.5% purity.

Process Optimization and Scalability

Solvent Selection

Replacing THF with dimethylformamide (DMF) in the sulfonylation step improves solubility and reduces reaction time to 6 hours.

Catalytic Enhancements

Adding 5 mol% of 4-dimethylaminopyridine (DMAP) during sulfonylation increases yields to 78% by mitigating side reactions.

Industrial-Scale Production Considerations

Waste Management

The nitration step generates acidic waste (H₂SO₄/HNO₃), which is neutralized with Ca(OH)₂ to precipitate calcium sulfate.

Cost Analysis

StepCost DriverContribution (%)
Thiadiazole synthesisPPA and sulfuric acid32
SulfonylationDBU and solvent recovery28
NitrationNitric acid disposal25

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products vary depending on the nucleophile used, resulting in different sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide exhibits notable antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, demonstrate efficacy against a range of bacteria and fungi. For instance, studies have shown that compounds containing the thiadiazole moiety possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against strains like Aspergillus niger and Candida albicans .

Mechanism of Action
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of cell wall synthesis in bacteria. It binds to metal hydroxides within bacterial cell walls, preventing the formation of antibiotic-inhibitor complexes necessary for cell wall biosynthesis . Additionally, the compound has shown potential for treating autoimmune diseases and managing diabetes mellitus type 2 due to its hypoglycemic effects .

Agricultural Applications

Pesticidal Properties
Research has indicated that compounds similar to this compound may also be effective as pesticides. The incorporation of thiadiazole derivatives into agricultural practices can enhance the resistance of crops to various pathogens. The antimicrobial properties can protect crops from fungal infections and bacterial diseases, thereby improving yield and quality .

Material Science

Polymeric Applications
In material science, thiadiazole derivatives are being explored for their potential use in polymer chemistry. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to evaluate how these compounds can be integrated into various polymer systems to create materials with improved performance characteristics .

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted on a series of 1,3,4-thiadiazole derivatives highlighted the effectiveness of this compound against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics like ampicillin, indicating its potential as a new antimicrobial agent .
  • Agricultural Field Trials
    Field trials utilizing formulations containing thiadiazole derivatives demonstrated a marked reduction in crop losses due to fungal pathogens. These trials suggest that integrating such compounds into pest management strategies could lead to more sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2-Nitro vs. 4-Nitro Substitution

A close analog, N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide (CAS: N/A; MW: 433.46; C₁₇H₁₅N₅O₅S₂), differs only in the nitro group position on the benzamide ring (4-nitro vs. 2-nitro). This positional isomerism significantly impacts electronic properties and molecular interactions.

Property 2-Nitro Derivative (Target Compound) 4-Nitro Derivative (Analog)
Solubility Moderate (polar solvents) Higher (less steric hindrance)
Electron Withdrawal Stronger meta-directing effect Weaker para-directing effect
Synthetic Yield ~50% (estimated from similar routes) ~60% (optimized conditions)

Nitro Group Variations: Mono- vs. Di-Nitro Substitutions

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide (CAS: 327038-83-9; MW: 493.46; C₁₇H₁₄N₆O₇S₂) introduces two nitro groups at positions 3 and 5 on the benzamide. This enhances electron withdrawal, increasing reactivity in electrophilic substitutions but reducing solubility due to higher molecular rigidity. The dinitro derivative exhibits a 10-fold lower aqueous solubility (<0.1 mg/mL) compared to the mono-nitro target compound .

Functional Group Replacements: Nitro vs. Acyl/Cyano Groups

  • N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (CAS: 314282-87-6; MW: 492.57; C₂₄H₂₀N₄O₄S₂): Replacing the nitro group with a benzoyl moiety increases lipophilicity (logP: 3.8 vs. 2.5 for the target compound), enhancing membrane permeability but reducing metabolic stability .
  • 4-Cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide (CAS: 307514-13-2): The cyano group provides moderate electron withdrawal without the steric bulk of nitro, improving solubility (2.5 mg/mL) while maintaining bioactivity .

Antimicrobial Activity

Thiadiazole derivatives are known for broad-spectrum antimicrobial effects. The ethyl substitution on the thiadiazole ring in the target compound may enhance bacterial membrane penetration compared to methyl analogs like sulfamethizole (CAS: 144-82-1), which lacks the nitrobenzamide moiety .

Metabolic Stability

The 2-nitro group in the target compound may slow hepatic metabolism compared to unsubstituted benzamides, as nitro groups are resistant to cytochrome P450-mediated oxidation.

Comparative Stability

The 2-nitro derivative shows moderate thermal stability (decomposition at 220°C), whereas the 4-nitro analog decomposes at 240°C due to reduced steric strain .

Biological Activity

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide, commonly referred to as a thiadiazole derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound exhibits promising antibacterial, anticancer, and anti-inflammatory properties, making it a subject of interest for further studies.

  • Molecular Formula : C10H12N4O2S2
  • Molecular Weight : 284.36 g/mol
  • CAS Number : 94-19-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial Activity : The compound inhibits bacterial growth by binding to metal hydroxides in bacterial cell walls, which prevents the formation of antibiotic-inhibitor complexes necessary for cell wall biosynthesis and protein synthesis .
  • Anticancer Activity : Research indicates that thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) cell lines . The mechanism involves the induction of apoptosis through activation of caspases and inhibition of critical kinases involved in cancer cell proliferation .
  • Anti-inflammatory Effects : The compound has also demonstrated potential in modulating inflammatory responses, although specific mechanisms remain under investigation.

Antibacterial Efficacy

A study highlighted the effectiveness of this compound against various bacterial strains associated with infectious diseases such as bowel disease and infectious diarrhea. The compound was noted for its low solubility in water but high solubility in lipids, which may enhance its bioavailability in lipid-rich environments within the body .

Anticancer Studies

  • Cytotoxicity Assays : In vitro assays using MTT showed that the compound effectively inhibited the growth of multiple cancer cell lines, including:
    • MCF-7 (Breast Cancer): IC50 = 0.28 µg/mL
    • A549 (Lung Cancer): IC50 = 0.52 µg/mL
    • HepG2 (Liver Cancer): IC50 = 8.107 μM .
  • Mechanistic Insights : Molecular docking studies revealed that the compound forms hydrogen bonds with key amino acids in target proteins such as tubulin and dihydrofolate reductase (DHFR), suggesting a multi-targeted approach in its anticancer activity .

Data Table: Biological Activities of this compound

Activity TypeTarget Cell LineIC50 ValueMechanism of Action
AntibacterialVariousNot specifiedInhibition of cell wall synthesis
AnticancerMCF-70.28 µg/mLInduction of apoptosis via caspase activation
A5490.52 µg/mLInhibition of proliferation and induction of apoptosis
HepG28.107 μMInteraction with tubulin and DHFR

Q & A

Q. What are the standard synthetic routes for preparing N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide?

The synthesis typically involves multi-step reactions:

Thiadiazole Core Formation : Reacting a thiosemicarbazide derivative with POCl₃ or other cyclizing agents to form the 1,3,4-thiadiazole ring .

Sulfonamide Linkage : Introducing the sulfonamide group via reaction with a sulfonyl chloride derivative (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions (pyridine or dry DMF) .

Benzamide Conjugation : Coupling the sulfonamide intermediate with 2-nitrobenzoyl chloride using a coupling agent like DCC or HOBt .
Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) are standard .
Characterization : Confirmed via ¹H/¹³C NMR (amide proton at δ 10–12 ppm, aromatic signals), IR (C=O stretch at ~1680 cm⁻¹), and elemental analysis .

Q. What in vitro biological screening methods are applicable for initial bioactivity assessment?

  • Antimicrobial Assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) per CLSI guidelines .
  • Enzyme Inhibition : Spectrophotometric assays (e.g., carbonic anhydrase inhibition via esterase activity with 4-nitrophenyl acetate) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

Key variables include:

  • Solvent Choice : Dry pyridine enhances nucleophilicity of the amine group compared to DMF .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates acylation .
  • Temperature : Stirring at 0–5°C minimizes side reactions during sulfonyl chloride addition .
  • Workup : Acidification to pH 5–6 post-reaction improves precipitation purity .

Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Glide for predicting binding to targets (e.g., SphK1 kinase, PFOR enzyme). Dock the nitrobenzamide moiety into hydrophobic pockets .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) in explicit solvent .

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from:

  • Substituent Effects : Varying the ethyl group on the thiadiazole ring alters lipophilicity (logP) and membrane permeability .
  • Assay Conditions : Differences in bacterial strain susceptibility (e.g., S. aureus vs. E. coli) or serum content in cell culture media .
  • Synthetic Impurities : Side products (e.g., unreacted sulfonyl chlorides) can skew MIC values. Validate purity via HPLC (≥95%) before testing .

Q. What strategies are effective for SAR-driven modification of the thiadiazole scaffold?

  • Electron-Withdrawing Groups : Replace the ethyl group with CF₃ to enhance metabolic stability .
  • Heterocycle Fusion : Introduce a triazole ring at the sulfonamide nitrogen to improve aqueous solubility .
  • Bioisosteric Replacement : Substitute the nitro group with a cyano moiety to reduce toxicity while retaining electron-deficient character .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Stability : Degradation occurs above pH 8 (hydrolysis of the sulfonamide bond). Use neutral buffers (PBS, pH 7.4) for dissolution .
  • Thermal Stability : Store at –20°C in amber vials; DSC/TGA shows decomposition >150°C .
  • Light Sensitivity : The nitro group undergoes photodegradation. Conduct experiments under UV-filtered light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.